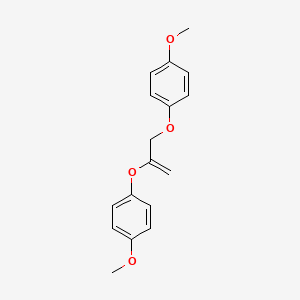
2,3-Bis(4-methoxyphenoxy)propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-methoxyphenoxy)propene is an organic compound characterized by the presence of two methoxyphenoxy groups attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-methoxyphenoxy)propene typically involves the reaction of 4-methoxyphenol with epichlorohydrin, followed by dehydrohalogenation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the dehydrohalogenation step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-methoxyphenoxy)propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propene backbone to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 2,3-bis(4-methoxyphenoxy)propanone.
Reduction: Formation of 2,3-bis(4-methoxyphenoxy)propane.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2,3-Bis(4-methoxyphenoxy)propene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenoxy)propene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)-1,3-propanediol: Shares a similar methoxyphenoxy structure but differs in the backbone.
2,2-Bis(4-methoxyphenyl)propane: Another compound with methoxyphenyl groups but with a different central structure.
Uniqueness: 2,3-Bis(4-methoxyphenoxy)propene is unique due to its specific propene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
199923-55-2 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenoxy)prop-2-enoxy]benzene |
InChI |
InChI=1S/C17H18O4/c1-13(21-17-10-6-15(19-3)7-11-17)12-20-16-8-4-14(18-2)5-9-16/h4-11H,1,12H2,2-3H3 |
InChI Key |
UQRICKSMJITSQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=C)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















